Cas no 21698-40-8 ((3S,3aS,8aR)-3-hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-2,3,3a,4,5,8a-hexahydroazulen-6(1H)-one)
21698-40-8 structure
Product Name:(3S,3aS,8aR)-3-hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-2,3,3a,4,5,8a-hexahydroazulen-6(1H)-one
Numéro CAS:21698-40-8
Le MF:C15H22O2
Mégawatts:234.333984851837
CID:1408980
PubChem ID:189061
Update Time:2025-11-02
(3S,3aS,8aR)-3-hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-2,3,3a,4,5,8a-hexahydroazulen-6(1H)-one Propriétés chimiques et physiques
Nom et identifiant
-
- (3S,3aS,8aR)-3-hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-2,3,3a,4,5,8a-hexahydroazulen-6(1H)-one
- (3S,3aS,8aR)-3-Hydroxy-5-isopropylidene-3,8-dimethyl-2,3,3a,4,5,8a-hexahydroazulen-6(1H)-one
- 6(1H)-azulenone, 2,3,3a,7,8,8a-hexahydro-1-hydroxy-1,4-dimethyl-7-(1-methylethylidene)-, (1S,3aR,8aS)-
- (3S,3aS,8aR)-3-hydroxy-3,8-dimethyl-5-propan-2-ylidene-2,3a,4,8a-tetrahydro-1H-azulen-6-one
- Procurcumenol
- RHBOHEXDGUVIIY-WHOFXGATSA
- 3-hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-1,2,3,3a,4,5,6,8a-octahydroazulen-6-one
- 3-hydroxy-3,8-dimethyl-5-propan-2-ylidene-2,3a,4,8a-tetrahydro-1H-azulen-6-one
- NCGC00385860-01
- NCGC00385860-01_C15H22O2_3-Hydroxy-5-isopropylidene-3,8-dimethyl-2,3,3a,4,5,8a-hexahydro-6(1H)-azulenone
- CHEBI:181707
- BDBM50429858
- 3-Hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-2,3,3a,4,5,8a-hexahydroazulen-6(1H)-one
- FS-7871
- (1R)-2,3,3a
- RHBOHEXDGUVIIY-WHOFXGATSA-
- CS-0086608
- HY-124474
- AKOS040760648
- DTXSID80944312
- Guaia-7(11),9-dien-8-one, 4-hydroxy-
- (1S,3aR,8aS)-2,3,3a,7,8,8a-Hexahydro-1-hydroxy-1,4-dimethyl-7-(1-methylethylidene)-6(1H)-azulenone
- (3S, 3aS, 8aR)-3-hydroxy-3, 8-dimethyl-5-propan-2-ylidene-2, 3a, 4, 8a-tetrahydro-1H-azulen-6-one
- CHEBI:168250
- A,7,8,8a
- InChI=1/C15H22O2/c1-9(2)12-8-13-11(5-6-15(13,4)17)10(3)7-14(12)16/h7,11,13,17H,5-6,8H2,1-4H3/t11-,13-,15-/m0/s1
- A-hydroxy-1,4-dimethyl-7-(1-methylethylidene)azulen-6(1H)-one
- CHEMBL2332430
- 21698-40-8
- SCHEMBL3297651
- (1S,3aR,8aS)-1-hydroxy-1,4-dimethyl-7-propan-2-ylidene-3,3a,8,8a-tetrahydro-2H-azulen-6-one
- (3S,3aS,8aR)-3-hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-1,2,3,3a,4,5,6,8a-octahydroazulen-6-one
- A-Hexahydro-1
- C46YDH55ZN
- DA-77077
- (1S,3AR,8AS)-1-HYDROXY-1,4-DIMETHYL-7-(PROPAN-2-YLIDENE)-3,3A,8,8A-TETRAHYDRO-2H-AZULEN-6-ONE
- (1R)-2,3,3aalpha,7,8,8aalpha-Hexahydro-1alpha-hydroxy-1,4-dimethyl-7-(1-methylethylidene)azulen-6(1H)-one
-
- Piscine à noyau: 1S/C15H22O2/c1-9(2)12-8-13-11(5-6-15(13,4)17)10(3)7-14(12)16/h7,11,13,17H,5-6,8H2,1-4H3/t11-,13-,15-/m0/s1
- La clé Inchi: RHBOHEXDGUVIIY-WHOFXGATSA-N
- Sourire: O[C@@]1(C)CC[C@H]2C(C)=CC(/C(=C(\C)/C)/C[C@H]12)=O
Propriétés calculées
- Qualité précise: 234.16200
- Masse isotopique unique: 234.161979940g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 0
- Complexité: 413
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 3
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.3
- Surface topologique des pôles: 37.3Ų
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.0±0.1 g/cm3
- Point d'ébullition: 360.1±41.0 °C at 760 mmHg
- Point d'éclair: 153.6±20.2 °C
- Le PSA: 37.30000
- Le LogP: 3.01910
- Pression de vapeur: 0.0±1.8 mmHg at 25°C
(3S,3aS,8aR)-3-hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-2,3,3a,4,5,8a-hexahydroazulen-6(1H)-one Informations de sécurité
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:La température de stockage est de 4 ℃, il est préférable de stocker à - 4 ℃
(3S,3aS,8aR)-3-hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-2,3,3a,4,5,8a-hexahydroazulen-6(1H)-one PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2102-1 mg |
Procurcumenol |
21698-40-8 | 1mg |
¥1905.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P82630-5mg |
(3S,3aS,8aR)-3-hydroxy-3,8-dimethyl-5-propan-2-ylidene-2,3a,4,8a-tetrahydro-1H-azulen-6-one |
21698-40-8 | 5mg |
¥2948.0 | 2021-09-08 | ||
| TargetMol Chemicals | TN2102-5 mg |
Procurcumenol |
21698-40-8 | 98% | 5mg |
¥ 3,230 | 2023-07-10 | |
| TargetMol Chemicals | TN2102-1 mL * 10 mM (in DMSO) |
Procurcumenol |
21698-40-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
| TargetMol Chemicals | TN2102-5mg |
Procurcumenol |
21698-40-8 | 5mg |
¥ 3230 | 2024-07-19 | ||
| A2B Chem LLC | AD26317-5mg |
(1S,3aR,8aS)-1-hydroxy-1,4-dimethyl-7-propan-2-ylidene-3,3a,8,8a-tetrahydro-2H-azulen-6-one |
21698-40-8 | 95.0% | 5mg |
$635.00 | 2024-04-20 | |
| TargetMol Chemicals | TN2102-1 ml * 10 mm |
Procurcumenol |
21698-40-8 | 1 ml * 10 mm |
¥ 3330 | 2024-07-19 |
(3S,3aS,8aR)-3-hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-2,3,3a,4,5,8a-hexahydroazulen-6(1H)-one Littérature connexe
-
Li-Sha Zhang,Sheng-Nan Shen,Yu-Li Gao,Shui-Yang Shi,Chang-Xin Zhou,Jian-Xia Mo,You-Kai Xu,Li-Gen Lin,Li-She Gan Food Funct. 2019 10 1288
-
Braulio M. Fraga Nat. Prod. Rep. 2002 19 650
21698-40-8 ((3S,3aS,8aR)-3-hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-2,3,3a,4,5,8a-hexahydroazulen-6(1H)-one) Produits connexes
- 129673-90-1(6(1H)-Azulenone,2,3,3a,7,8,8a-hexahydro-1,8a-dihydroxy-1,4-dimethyl-7-(1-methylethylidene)-,(1S,3aS,8aR)-)
- 102130-90-5(Isoprocurcumenol)
- 102130-91-6(6(1H)-Azulenone,2,3,5,7,8,8a-hexahydro-1-hydroxy-1,4-dimethyl-7-(1-methylethylidene)-,(1S,8aS)-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
Fournisseurs recommandés
Handan Zechi Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Fournisseur de Chine
Lot